
Acrilato de 2,4,6-tribromofenilo
Descripción general
Descripción
2,4,6-Tribromophenyl acrylate is a brominated acrylate monomer known for its high bromine content and unique properties. It is primarily used as a flame retardant in various applications, including plastics, adhesives, coatings, and fiber plasticizers . This compound is also valued for its high refractive index, making it suitable for high-performance polymers .
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high refractive index polymers and copolymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: Widely used as a flame retardant in plastics, adhesives, and coatings.
Mecanismo De Acción
Target of Action
It is known that similar compounds like 2,4,6-tribromophenol have been found to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain .
Mode of Action
This makes it more reactive (attractive) to electrophiles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Tribromophenyl Acrylate. For instance, it is recommended that this compound be stored in a dry environment at a temperature between 2-8°C . Additionally, it is crucial to prevent the chemical from entering drains as it could have detrimental effects on the environment .
Análisis Bioquímico
Biochemical Properties
2,4,6-Tribromophenyl acrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative degradation, such as iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin supported on silicon dioxide . These interactions often result in the degradation of the compound, leading to the formation of various metabolites. Additionally, 2,4,6-Tribromophenyl acrylate can undergo reductive bromination by bacterial strains such as Bacillus sp. GZT .
Cellular Effects
2,4,6-Tribromophenyl acrylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4,6-Tribromophenyl acrylate can lead to oxidative stress in cells, resulting in changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, the compound can disrupt cellular metabolism by interfering with key metabolic enzymes, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 2,4,6-Tribromophenyl acrylate involves several key processes. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidative enzymes, resulting in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . Furthermore, 2,4,6-Tribromophenyl acrylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Tribromophenyl acrylate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a boiling point of approximately 380.8°C and a melting point of around 76-80°C . Over extended periods, 2,4,6-Tribromophenyl acrylate can degrade, leading to the formation of various degradation products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 2,4,6-Tribromophenyl acrylate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . At high doses, 2,4,6-Tribromophenyl acrylate can cause toxic effects such as liver damage, oxidative stress, and disruptions in metabolic processes .
Metabolic Pathways
2,4,6-Tribromophenyl acrylate is involved in several metabolic pathways, including oxidative degradation and reductive bromination. Enzymes such as iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin supported on silicon dioxide play a crucial role in the oxidative degradation of the compound . Additionally, bacterial strains like Bacillus sp. GZT can metabolize 2,4,6-Tribromophenyl acrylate through reductive bromination, leading to the formation of various metabolites . These metabolic pathways can significantly influence the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of 2,4,6-Tribromophenyl acrylate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, 2,4,6-Tribromophenyl acrylate can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s biological activity and potential toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenyl acrylate can be synthesized using 2,4,6-tribromophenol, acrylic acid, and phosphorus trichloride as raw materials. The synthesis involves a stepwise method where these reactants undergo a series of reactions to form the desired product . The reaction conditions are optimized through orthogonal tests and single-factor optimization to achieve the best yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,4,6-tribromophenyl acrylate involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistent quality and high bromine content, which is crucial for its effectiveness as a flame retardant .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromophenyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Polymerization: It can polymerize with other monomers to form copolymers with desired properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Benzoyl peroxide is often used as a free-radical initiator in the polymerization process.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Polymerization: Copolymers with enhanced thermal stability and mechanical properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: Another brominated compound used as a fungicide and wood preservative.
2,4,6-Trichlorophenyl acrylate: Similar in structure but with chlorine atoms instead of bromine, used in different applications.
Uniqueness
2,4,6-Tribromophenyl acrylate stands out due to its high bromine content, which provides superior flame retardant properties compared to its chlorinated counterparts. Its high refractive index also makes it unique for applications requiring optical clarity .
Propiedades
IUPAC Name |
(2,4,6-tribromophenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVUQQHXLTOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063158 | |
| Record name | 2,4,6-Tribromophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3741-77-3 | |
| Record name | 2,4,6-Tribromophenyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2,4,6-tribromophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2,4,6-tribromophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tribromophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromophenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)
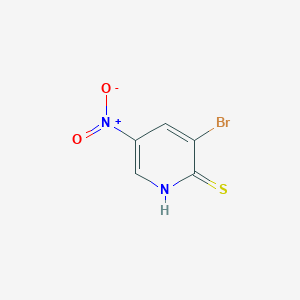
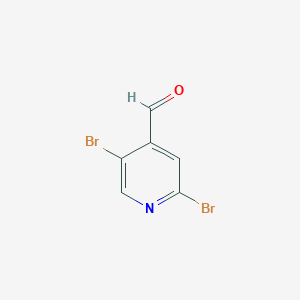
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)
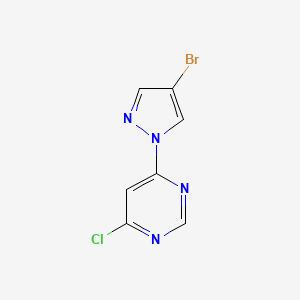
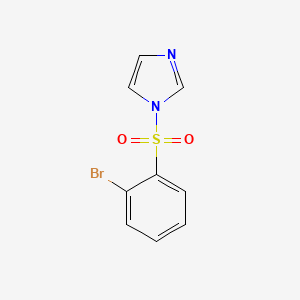
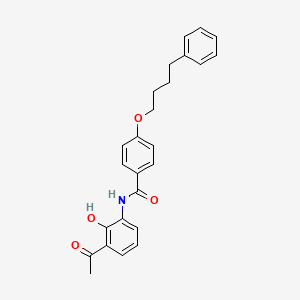
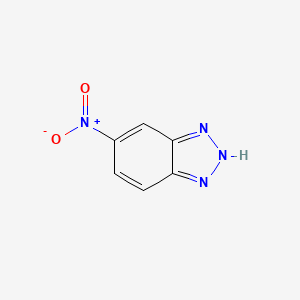

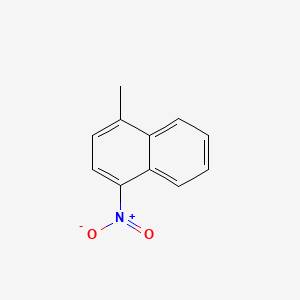
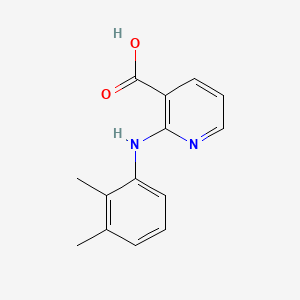
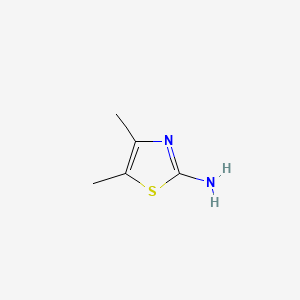
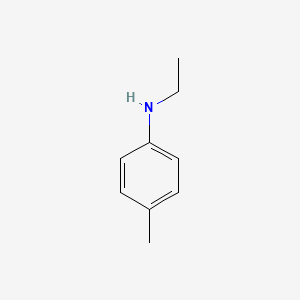
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
